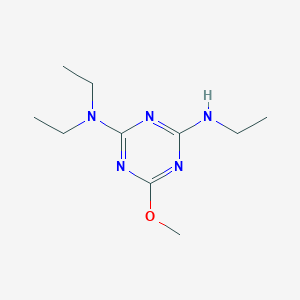
1,3,5-Triazine-2,4-diamine, N,N,N'-triethyl-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, N,N,N'-triethyl-6-methoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MET, and its chemical formula is C12H19N5O.
Mecanismo De Acción
The mechanism of action of MET is not fully understood. However, studies have shown that MET inhibits the activity of various enzymes, such as topoisomerase II and cyclin-dependent kinase, which are involved in the regulation of cell growth and division. MET has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Efectos Bioquímicos Y Fisiológicos
MET has been shown to have various biochemical and physiological effects. In vitro studies have shown that MET inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. MET has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that MET reduces tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MET in lab experiments is its high purity, which can be achieved through recrystallization. MET is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using MET in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on MET. One area of research is the development of new anticancer drugs based on the structure of MET. Another area of research is the development of new organic electronic devices using MET as a semiconductor. Additionally, research on the use of MET as a herbicide could lead to the development of new, more effective herbicides for use in agriculture. Finally, further studies on the mechanism of action of MET could lead to a better understanding of its potential applications in various fields.
Métodos De Síntesis
The synthesis of MET involves the reaction of 2,4-diamino-6-methoxy-1,3,5-triazine with triethylamine. The reaction takes place in the presence of a solvent, such as ethanol, and a catalyst, such as potassium carbonate. The reaction results in the formation of MET, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
MET has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, MET has been investigated for its anticancer properties. Studies have shown that MET inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. MET has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, such as rheumatoid arthritis and Alzheimer's disease.
In materials science, MET has been investigated for its potential applications in the development of organic semiconductors. MET has been shown to have excellent electron-transporting properties, making it a potential candidate for the development of high-performance organic electronic devices.
In agriculture, MET has been investigated for its potential use as a herbicide. Studies have shown that MET inhibits the growth of weeds by disrupting photosynthesis, making it a potential candidate for the development of new herbicides.
Propiedades
Número CAS |
13532-26-8 |
|---|---|
Nombre del producto |
1,3,5-Triazine-2,4-diamine, N,N,N'-triethyl-6-methoxy- |
Fórmula molecular |
C10H19N5O |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
2-N,2-N,4-N-triethyl-6-methoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5O/c1-5-11-8-12-9(15(6-2)7-3)14-10(13-8)16-4/h5-7H2,1-4H3,(H,11,12,13,14) |
Clave InChI |
MVILCVSEDHFDSS-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)OC)N(CC)CC |
SMILES canónico |
CCNC1=NC(=NC(=N1)OC)N(CC)CC |
Otros números CAS |
13532-26-8 |
Solubilidad |
0.00 M |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
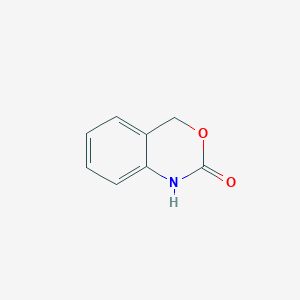
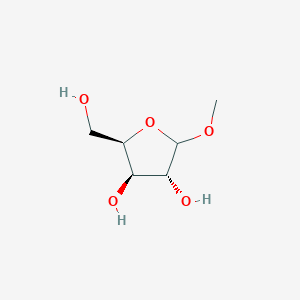
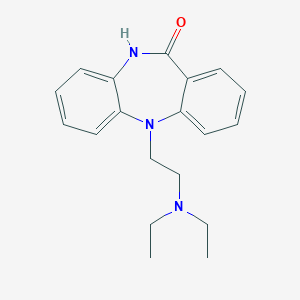
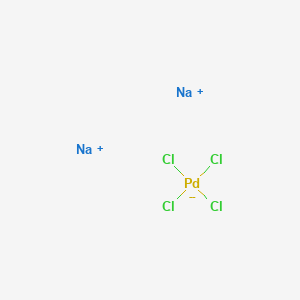
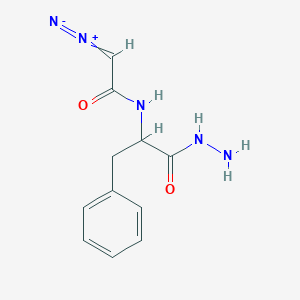
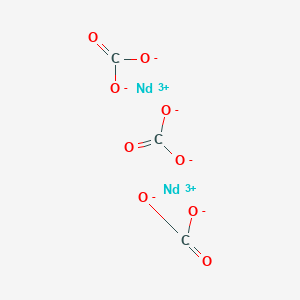
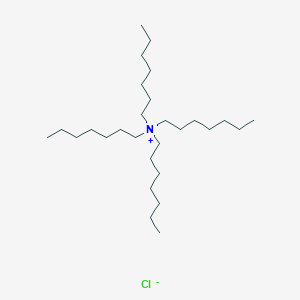
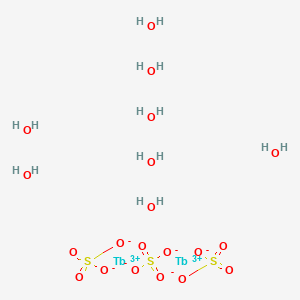
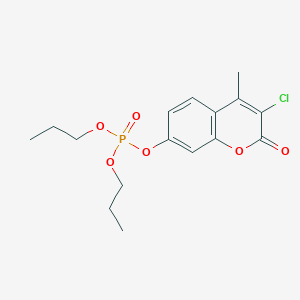
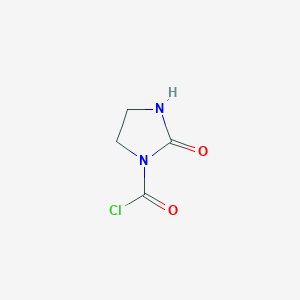
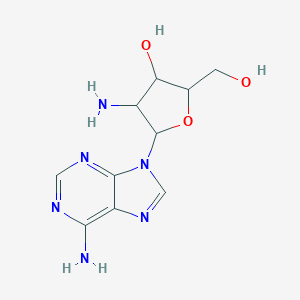
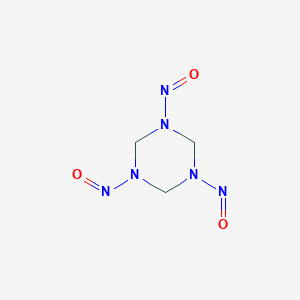
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)